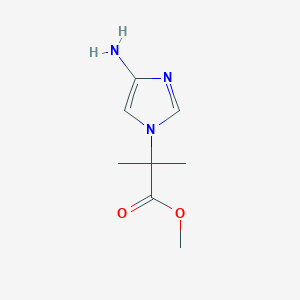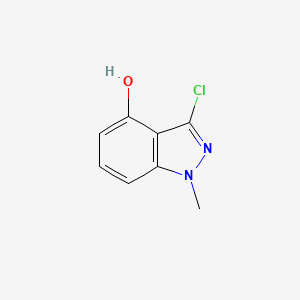![molecular formula C9H6N4O B11908624 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)
1H-Imidazo[4,5-g]quinoxalin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazo[4,5-g]quinoxalin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-nitroaniline with glyoxal, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions: 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroimidazoquinoxalines.
Substitution: Substituted imidazoquinoxalines with various functional groups.
科学研究应用
1H-Imidazo[4,5-g]quinoxalin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: Another imidazoquinoxaline with similar structural features but different functional groups.
Quinoxalin-2(1H)-one: A simpler quinoxaline derivative with distinct chemical properties.
Uniqueness: 1H-Imidazo[4,5-g]quinoxalin-2(3H)-one stands out due to its unique fused ring system, which imparts specific chemical reactivity and biological activity
属性
分子式 |
C9H6N4O |
|---|---|
分子量 |
186.17 g/mol |
IUPAC 名称 |
1,3-dihydroimidazo[4,5-g]quinoxalin-2-one |
InChI |
InChI=1S/C9H6N4O/c14-9-12-7-3-5-6(4-8(7)13-9)11-2-1-10-5/h1-4H,(H2,12,13,14) |
InChI 键 |
RFBVJQHMVUPMQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C2C=C3C(=CC2=N1)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)



![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)
![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)



![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)


